Bis[[(trifluoromethyl)sulfinyl]oxy]zinc
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Overview
Description
Zinc trifluoromethanesulfinate, also known as 1,1,1-trifluoro-methanesulfinic acid zinc salt (2:1), is a chemical compound with the molecular formula C2F6O4S2Zn and a molecular weight of 331.53 g/mol . It is part of a zinc sulfinate toolbox developed for the simple and rapid diversification of heterocycles . This compound is particularly notable for its role in carbon-hydrogen functionalization reactions .
Preparation Methods
Zinc trifluoromethanesulfinate can be synthesized through various methods. One common synthetic route involves the reaction of trifluoromethanesulfinic acid with zinc carbonate in methanol. The reaction conditions typically include stirring at room temperature followed by refluxing for a couple of hours . The clear solution is then cooled and concentrated under reduced pressure to obtain the desired product .
Chemical Reactions Analysis
Zinc trifluoromethanesulfinate undergoes several types of chemical reactions, including:
C-C Bond Formation: It acts as a catalyst in carbon-carbon bond formation reactions.
C-H Activation: It is used in carbon-hydrogen activation reactions.
Nucleophilic Addition: It functions as a Lewis acid in nucleophilic addition reactions.
Aldol Reactions: It serves as a catalyst in aldol reactions.
Common reagents used in these reactions include trifluoromethanesulfinic acid, zinc carbonate, and methanol . Major products formed from these reactions are typically heterocyclic compounds with diversified functional groups .
Scientific Research Applications
Zinc trifluoromethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc trifluoromethanesulfinate involves its function as a Lewis acid. It facilitates nucleophilic addition reactions by stabilizing the transition state and lowering the activation energy . In carbon-hydrogen activation, it helps in the formation of carbon-carbon bonds by activating the C-H bond .
Comparison with Similar Compounds
Zinc trifluoromethanesulfinate can be compared with other similar compounds such as:
Zinc trifluoromethanesulfonate: Acts as a Lewis acid in nucleophilic addition and aldol reactions.
Zinc difluoromethanesulfinate: Used in similar catalytic applications.
Aluminum trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications.
Zinc trifluoromethanesulfinate is unique due to its specific role in the rapid diversification of heterocycles and its effectiveness in carbon-hydrogen functionalization .
Properties
Molecular Formula |
C2H2F6O4S2Zn |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
trifluoromethanesulfinic acid;zinc |
InChI |
InChI=1S/2CHF3O2S.Zn/c2*2-1(3,4)7(5)6;/h2*(H,5,6); |
InChI Key |
KNGLBXWZAGGFPS-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)O.C(F)(F)(F)S(=O)O.[Zn] |
Origin of Product |
United States |
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